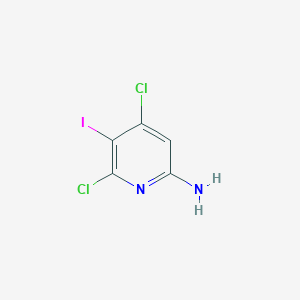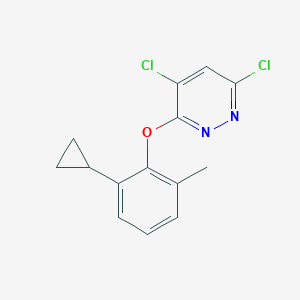
4,6-Dichloro-5-methylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-5-methylnicotinamide is a chemical compound with the molecular formula C7H6Cl2N2O and a molecular weight of 205.04134 g/mol . It is also known by its alternative name, 4,6-Dichloro-5-methyl-3-pyridinecarboxamide . This compound is characterized by the presence of two chlorine atoms and a methyl group attached to a nicotinamide core, making it a derivative of nicotinamide.
Méthodes De Préparation
The synthesis of 4,6-Dichloro-5-methylnicotinamide typically involves the chlorination of 5-methylnicotinamide. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane . The reaction is usually carried out under reflux conditions to ensure complete chlorination. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
4,6-Dichloro-5-methylnicotinamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted nicotinamide derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amine derivatives.
Hydrolysis: Under acidic or basic conditions, the amide group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4,6-Dichloro-5-methylnicotinamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-5-methylnicotinamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular pathways involved are still under investigation, but it is believed to interact with nicotinamide-related pathways .
Comparaison Avec Des Composés Similaires
4,6-Dichloro-5-methylnicotinamide can be compared with other nicotinamide derivatives such as:
- 4-Chloro-5-methylnicotinamide
- 6-Chloro-5-methylnicotinamide
- 5-Methylnicotinamide
These compounds share similar structural features but differ in the number and position of chlorine atoms. The unique combination of two chlorine atoms at positions 4 and 6 in this compound imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
479089-95-7 |
|---|---|
Formule moléculaire |
C7H6Cl2N2O |
Poids moléculaire |
205.04 g/mol |
Nom IUPAC |
4,6-dichloro-5-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C7H6Cl2N2O/c1-3-5(8)4(7(10)12)2-11-6(3)9/h2H,1H3,(H2,10,12) |
Clé InChI |
MBZWXTFREZMEEU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CN=C1Cl)C(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline](/img/structure/B13681588.png)




![6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine](/img/structure/B13681619.png)




